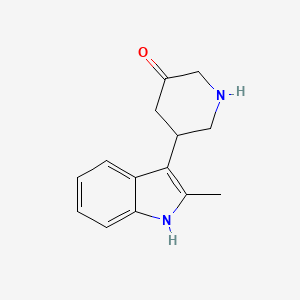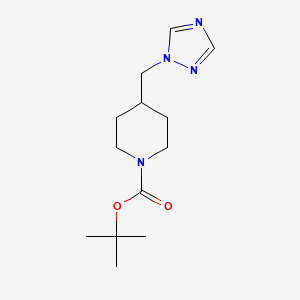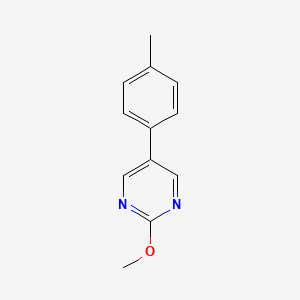
n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide: is an organic compound characterized by the presence of a chloro, cyano, and sulfonamide group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide typically involves the reaction of 4-chloro-2-cyanophenylamine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar reaction conditions and reagents are used on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The sulfonamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or water, and mild heating.
Reduction: Reducing agents like lithium aluminum hydride, solvents like ether, and low temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide, solvents like acetic acid, and room temperature.
Major Products:
Substitution: Products with the chloro group replaced by the nucleophile.
Reduction: Products with the cyano group reduced to an amine.
Oxidation: Products with the sulfonamide group oxidized to a sulfone.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate for treating various diseases.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
- n-(4-Chloro-2-cyano-phenyl)-carbamic acid tert-butyl ester
- 2-bromo-1-(bromomethyl)-4-chlorobenzene
Comparison: n-(4-Chloro-2-cyano-phenyl)-4-methyl-benzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to similar compounds. The sulfonamide group can enhance the compound’s solubility and reactivity, making it a valuable intermediate in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
943006-96-0 |
|---|---|
Molekularformel |
C14H11ClN2O2S |
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
N-(4-chloro-2-cyanophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H11ClN2O2S/c1-10-2-5-13(6-3-10)20(18,19)17-14-7-4-12(15)8-11(14)9-16/h2-8,17H,1H3 |
InChI-Schlüssel |
WUFQBUSUHNWVQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8,8-dimethyl-9-Oxa-2-azaspiro[5.5]undecane hydrochloride](/img/structure/B13930075.png)










